Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate
Beschreibung
Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate is a heterocyclic compound featuring a fused thiazino-benzimidazole core. Its structure includes a six-membered 1,3-thiazine ring fused to a benzimidazole moiety, with a ketone group at position 4 and a methyl ester substituent at position 2 (Fig. 1). The compound’s synthesis typically involves cyclocondensation reactions, as seen in analogous systems, such as the use of carbon disulfide (CS₂) with N-(alkynyl)-o-phenylenediamines to form [1,3]thiazino[3,2-a]benzimidazoles . Characterization via spectroscopic methods (IR, NMR, MS) and X-ray crystallography confirms its structural integrity, with space groups like Pbca or P2₁/c observed in related derivatives .
Eigenschaften
IUPAC Name |
methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c1-17-11(16)9-6-10(15)14-8-5-3-2-4-7(8)13-12(14)18-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMLSCKHCOWCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C3=CC=CC=C3N=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319251 | |
| Record name | methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68470-82-6 | |
| Record name | NSC342860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Microwave-Assisted Ugi/Deprotection/Cyclization Methodology
Modern synthetic approaches leverage multi-component reactions (MCRs) like the Ugi reaction to streamline benzimidazole core formation. A two-step protocol involving:
-
Ugi Reaction : Condensation of 2-nitroaniline, an aldehyde, an isocyanide, and a carboxylic acid forms a peptoid intermediate.
-
Cyclization : Microwave-assisted reduction of the nitro group followed by cyclization yields the benzimidazole core .
Adapting this method, methyl glyoxylate could serve as the carboxylic acid component to introduce the ester moiety. Subsequent cyclization with a sulfur source (e.g., thiourea) under microwave irradiation constructs the thiazino ring.
Representative Pathway :
-
Ugi Reaction :
-
Reduction/Cyclization :
Microwave irradiation enhances reaction efficiency, reducing cyclization time from hours to minutes .
Epoxide-Mediated Ring Expansion
Epoxides serve as electrophilic agents for ring expansion reactions. In a method analogous to Scheme 20 in , 2-mercaptobenzimidazole reacts with an epoxide derivative (e.g., glycidyl methyl ester) to form an intermediate thioether. Acid-catalyzed cyclization then yields the thiazino ring.
Reaction Scheme :
-
Epoxide Opening :
-
Cyclization :
This method benefits from the epoxide’s reactivity, enabling regioselective ring formation .
Direct introduction of the ester group is achievable using α-bromoesters. For example, methyl bromoacetate reacts with 2-mercaptobenzimidazole to form a thioether, which undergoes base-mediated cyclization to form the thiazino ring.
Procedure :
-
Alkylation :
-
Cyclization :
This route offers high atom economy and avoids post-synthetic esterification .
Amidinium Salt Condensation Approach
Amidinium salts (64 ) react with 2-mercaptobenzimidazole to form thiazino[3,2-a]benzimidazol-3(2H)-ones (66 ), as demonstrated in Scheme 21 of . By substituting the amidinium salt with a methyl ester-containing variant, the target compound is accessible.
Synthetic Route :
-
Salt Preparation :
-
Cyclocondensation :
This method highlights the versatility of amidinium salts in heterocycle synthesis .
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 2-Mercaptobenzimidazole | 1,3-Dibromopropane, PPA | High yield, scalable | Requires harsh acids |
| Microwave Ugi | 2-Nitroaniline | Methyl glyoxylate, SnCl₂, MW | Rapid, modular | Multi-step purification |
| Epoxide-Mediated | Glycidyl methyl ester | H₂SO₄ | Regioselective | Epoxide instability |
| Bromoester Alkylation | Methyl bromoacetate | NaH, DMF | Direct ester introduction | Sensitive to moisture |
| Amidinium Salt | Methyl 3-aminopropionate | CS₂, HCl | One-pot synthesis | Limited substrate scope |
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of thiazino-benzimidazole compounds exhibit significant activity against various bacterial strains. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis infections .
Anticancer Activity
Research indicates that methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate and its derivatives may possess anticancer properties. In vitro studies have evaluated the cytotoxic effects of these compounds against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Some derivatives have shown IC50 values in the low micromolar range, suggesting promising anticancer activity .
Enzyme Inhibition Studies
The structural characteristics of methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate make it a candidate for studying enzyme interactions. Its ability to inhibit specific enzymes can be leveraged in drug design for conditions that involve enzyme dysregulation, such as cancer and metabolic disorders .
Material Science
In addition to biological applications, this compound is being explored for its potential use in developing materials with unique electronic or optical properties. The thiazine ring system contributes to the electronic characteristics that can be harnessed in organic semiconductors or photovoltaic materials.
Wirkmechanismus
The mechanism of action of methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
The methyl ester group at position 2 distinguishes this compound from analogs like 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid (molecular formula C₁₁H₇N₂O₃S), which lacks the ester moiety. In contrast, ethyl 3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate () features a five-membered thiazole ring instead of the six-membered thiazine, reducing ring strain but altering conjugation and electronic properties.
Ring System Variations
The six-membered thiazino ring in the target compound contrasts with thiazolo[3,2-a]benzimidazoles, which have a five-membered thiazole ring. The larger thiazino ring allows for greater conformational flexibility and distinct hydrogen-bonding patterns, influencing crystal packing and stability. For example, derivatives like 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one exhibit dihydro moieties that reduce aromaticity, affecting redox properties relevant to antioxidant activity .
Crystallographic and Hydrogen-Bonding Analysis
X-ray studies on related compounds reveal extended hydrogen-bonding networks. For example, 8 and 9 () form dimers via N–H···S and C–H···O interactions, stabilized by Etter’s graph-set notation (e.g., R₂²(8) motifs) . The 4-oxo group in Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate likely participates in similar interactions, influencing crystal morphology and stability.
Data Tables
Table 1: Structural and Functional Comparison of Thiazino/Thiazolo Derivatives
Table 2: Crystallographic Data for Selected Derivatives
| Compound | Space Group | Bond Length (C–S) Å | Hydrogen-Bonding Motifs | Reference |
|---|---|---|---|---|
| Derivative 8 | Pbca | 1.76 | N–H···S, C–H···O | |
| Derivative 9 | P2₁/c | 1.74 | N–H···N, C–H···π | |
| 2-Aryl-4-oxo | P1̄ | 1.72 | O–H···O, C–H···S |
Q & A
Basic: What are the established synthetic routes for Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate, and how is its structure validated?
Answer:
The compound is synthesized via alkylation of benzimidazole-2-thione derivatives followed by intramolecular cyclization. Key steps include:
- Alkylation : Reaction of benzimidazole-thione with methyl bromoacetate in a polar aprotic solvent (e.g., DMF) under reflux .
- Cyclization : Base-mediated intramolecular heterocyclization to form the thiazino ring .
Characterization :
Advanced: How do reaction conditions influence regioselectivity in cyclocondensation reactions for thiazino-benzimidazole derivatives?
Answer:
Regioselectivity is controlled by:
- Substituent effects : Electron-withdrawing groups on the benzimidazole favor cyclization at specific positions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to direct cyclization pathways .
- Solvent polarity : Polar solvents stabilize transition states, reducing side products (e.g., thiazolo vs. thiazino isomers) .
Example : Cyclocondensation with CS₂ in DMF yields thiazino[3,2-a]benzimidazoles, while protic solvents may lead to alternative products .
Advanced: What role does SHELX software play in crystallographic refinement of this compound?
Answer:
SHELXL refines X-ray diffraction data by:
- Model optimization : Adjusting atomic positions and thermal parameters to minimize R-factors .
- Twinned data handling : Resolving overlapping reflections in non-merohedral twinning (common in low-symmetry space groups like P2₁/c) .
Validation : Compare observed vs. calculated structure factors (Fo/Fc) and analyze residual electron density maps to confirm absence of disorder .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
Advanced: How do hydrogen-bonding networks stabilize the crystal lattice?
Answer:
Graph set analysis (Etter’s method) reveals:
- Dimeric motifs : N–H···O hydrogen bonds between lactam and ester groups (e.g., R₂²(8) patterns) .
- π-π stacking : Aromatic benzimidazole rings stack with offset distances of 3.5–4.0 Å .
Validation : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 15% H-bond contribution) .
Advanced: How do structural modifications impact biological activity?
Answer:
- Thiazine ring substitution : Electron-withdrawing groups (e.g., –CF₃) enhance DNA minor groove binding (IC₅₀ reduced by 40% vs. parent compound) .
- Benzimidazole substitution : Methoxy groups at C-5 improve antituberculosis activity (MIC 6.25 µg/mL vs. 25 µg/mL for unsubstituted analog) .
Method : Structure-activity relationship (SAR) studies via comparative assays (e.g., DNA cleavage vs. Mycobacterium tuberculosis inhibition) .
Basic: What are common synthetic byproducts, and how are they addressed?
Answer:
- Byproducts : Uncyclized intermediates or over-alkylated derivatives.
- Mitigation :
Advanced: How do solvent choices affect reaction kinetics?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Accelerate cyclization via stabilization of transition states (rate increase by 2× vs. THF) .
- Protic solvents (MeOH, EtOH) : Slow reactions due to hydrogen bonding with nucleophiles, favoring side reactions (e.g., ester hydrolysis) .
Advanced: What computational approaches predict reactivity in nucleophilic attacks?
Answer:
- DFT calculations : Identify electrophilic centers using Fukui indices (e.g., C-2 of thiazine ring, f⁻ = 0.12) .
- Molecular docking : Predict binding to biological targets (e.g., DNA gyrase) with AutoDock Vina (binding energy ≤ −7.0 kcal/mol) .
Advanced: How do structural analogs compare in DNA binding efficiency?
Answer:
| Analog Modification | DNA Binding Affinity (Kₐ, M⁻¹) | Method |
|---|---|---|
| Parent compound | 1.2 × 10⁴ | Ethidium displacement |
| 5-CF₃ substitution | 3.5 × 10⁴ | UV-Vis titration |
| 7-OCH₃ substitution | 0.8 × 10⁴ | Fluorometric assay |
Trend : Electron-withdrawing groups enhance groove binding via dipole interactions with DNA phosphate backbone .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
